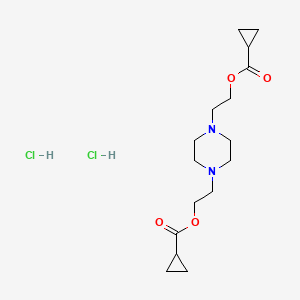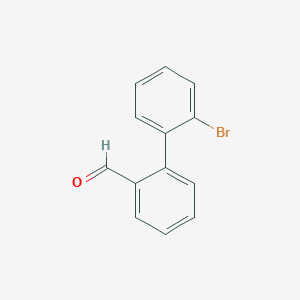
2'-Bromobiphenyl-2-Carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromobiphenyl-2-Carboxaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Synthetic Routes and Reaction Conditions:
-
From 2-Iodobenzaldehyde and 2-Bromophenylboronic Acid:
- The synthesis involves a Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene. The reaction mixture is heated to facilitate the coupling process .
-
From 2-Bromobiphenyl:
- Another method involves the bromination of biphenyl followed by formylation. The bromination is carried out using bromine in the presence of a catalyst, and the formylation is achieved using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid .
Industrial Production Methods:
- Industrial production methods for 2’-Bromobiphenyl-2-Carboxaldehyde typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
-
Oxidation:
- 2’-Bromobiphenyl-2-Carboxaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
-
Substitution:
- The bromine atom in 2’-Bromobiphenyl-2-Carboxaldehyde can be substituted with other groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: 2’-Bromobiphenyl-2-Carboxylic Acid.
Reduction: 2’-Bromobiphenyl-2-Methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Bromobiphenyl-2-Carboxaldehyde has a wide range of applications in scientific research:
-
Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
-
Biology:
-
Medicine:
-
Industry:
Mechanism of Action
The mechanism by which 2’-Bromobiphenyl-2-Carboxaldehyde exerts its effects depends on the specific reaction or application:
Molecular Targets and Pathways:
Comparison with Similar Compounds
-
2-Bromobiphenyl:
-
2-Iodobiphenyl-2-Carboxaldehyde:
- Similar structure but with an iodine atom instead of bromine. The iodine atom can make the compound more reactive in certain substitution reactions .
Uniqueness:
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H |
InChI Key |
KVIXOIASIRYKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



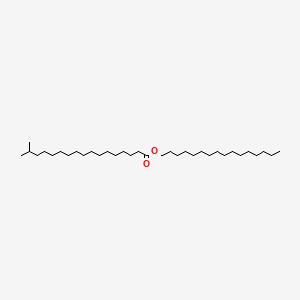
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
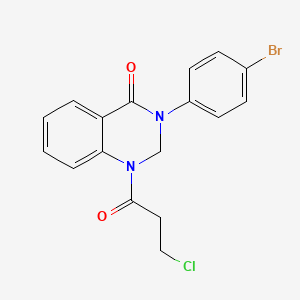
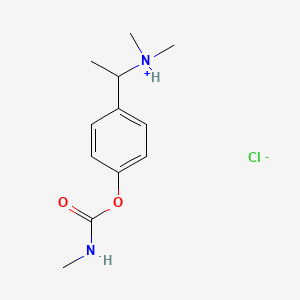
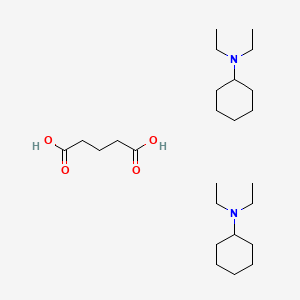
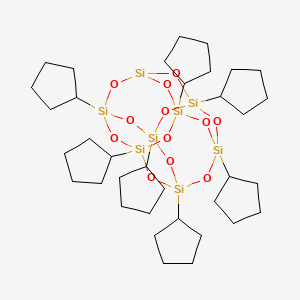
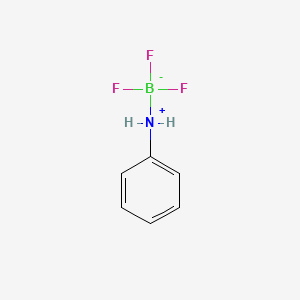
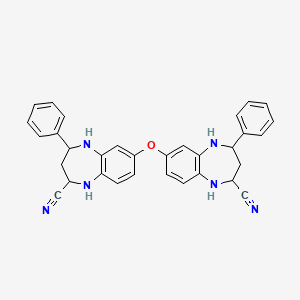
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
